2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid
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Overview
Description
2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid is a chemical compound with the molecular formula C15H16N2O4 and a molecular weight of 288.299 g/mol This compound contains a benzoic acid moiety connected to a hydrazinyl group, which is further linked to a 3,3-dimethyl-2,6-dioxocyclohexylidene group
Preparation Methods
The synthesis of 2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid involves several steps. One common method includes the reaction of 3,3-dimethyl-2,6-dioxocyclohexanone with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-carboxybenzaldehyde under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and proteins. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects .
Comparison with Similar Compounds
2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid can be compared with similar compounds such as:
Benzenesulfonamide derivatives: These compounds also contain a hydrazinyl group and exhibit similar biological activities, including enzyme inhibition and anticancer properties.
Hydrazone derivatives: Compounds with hydrazone functional groups share similar reactivity and applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
112544-64-6 |
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Molecular Formula |
C15H16N2O4 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
2-[(2-hydroxy-3,3-dimethyl-6-oxocyclohexen-1-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C15H16N2O4/c1-15(2)8-7-11(18)12(13(15)19)17-16-10-6-4-3-5-9(10)14(20)21/h3-6,19H,7-8H2,1-2H3,(H,20,21) |
InChI Key |
YIXFLAUYGUKZRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C(=C1O)N=NC2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
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